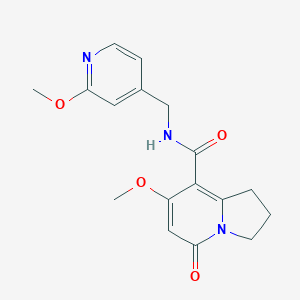![molecular formula C25H26N4OS B2588307 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226440-86-3](/img/no-structure.png)
2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
Molecules containing the thiophene ring system exhibit various pharmacological effects:
- Anticancer Properties : Some thiophene derivatives demonstrate anticancer activity . Researchers continue to explore their potential as novel chemotherapeutic agents.
Specific Examples
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the piperazine and methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene-3-carboxylic acid", "3-methylphenylboronic acid", "4-bromo-3-methylphenylboronic acid", "N,N-dimethylformamide", "potassium carbonate", "piperazine", "copper (I) iodide", "2-bromo-3-methylphenyl", "sodium hydride", "acetic anhydride", "triethylamine", "chloroform" ], "Reaction": [ "Synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system:", "- 2-amino-4-methylthiophene-3-carboxylic acid is reacted with acetic anhydride and triethylamine to form the corresponding acetyl derivative.", "- The acetyl derivative is then reacted with sodium hydride and 2-bromo-3-methylphenyl to form the thieno[3,2-d]pyrimidin-4(3H)-one ring system.", "Introduction of the piperazine and methylphenyl groups:", "- 3-methylphenylboronic acid and 4-bromo-3-methylphenylboronic acid are separately reacted with copper (I) iodide and potassium carbonate in N,N-dimethylformamide to form the corresponding aryl copper intermediates.", "- The aryl copper intermediates are then reacted with piperazine to form the piperazine-substituted aryl compounds.", "- The piperazine-substituted aryl compounds are then reacted with the thieno[3,2-d]pyrimidin-4(3H)-one ring system in the presence of copper (I) iodide and potassium carbonate in N,N-dimethylformamide to form the final compound." ] } | |
CAS RN |
1226440-86-3 |
Product Name |
2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Molecular Formula |
C25H26N4OS |
Molecular Weight |
430.57 |
IUPAC Name |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-6-4-8-19(12-16)21-15-31-23-22(21)26-25(27-24(23)30)28-10-11-29(18(3)14-28)20-9-5-7-17(2)13-20/h4-9,12-13,15,18H,10-11,14H2,1-3H3,(H,26,27,30) |
InChI Key |
YQCCLEFUWWWTGA-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588227.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2588228.png)




![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2588236.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2588241.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea](/img/structure/B2588243.png)
